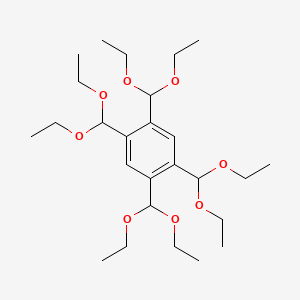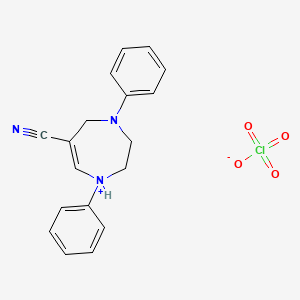
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is a complex organic compound with a unique structure that includes a diazepine ring, cyano group, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate typically involves the formation of the diazepine ring followed by the introduction of the cyano and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the diazepine ring.
Nitrile Addition: The cyano group can be introduced through nitrile addition reactions.
Phenylation: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and phenylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepine: Lacks the cyano group.
6-Cyano-1,4-diphenyl-1,4-diazepine: Lacks the tetrahydro structure.
1,4-Diphenyl-1,4-diazepine: Lacks both the cyano group and tetrahydro structure.
Uniqueness
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is unique due to the combination of its cyano group, phenyl groups, and tetrahydro diazepine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
62438-98-6 |
|---|---|
Molekularformel |
C18H18ClN3O4 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
1,4-diphenyl-1,2,3,5-tetrahydro-1,4-diazepin-1-ium-6-carbonitrile;perchlorate |
InChI |
InChI=1S/C18H17N3.ClHO4/c19-13-16-14-20(17-7-3-1-4-8-17)11-12-21(15-16)18-9-5-2-6-10-18;2-1(3,4)5/h1-10,14H,11-12,15H2;(H,2,3,4,5) |
InChI-Schlüssel |
OHZCQHVEGAURIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=C[NH+]1C2=CC=CC=C2)C#N)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


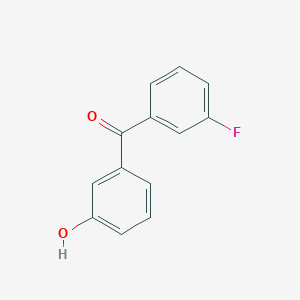
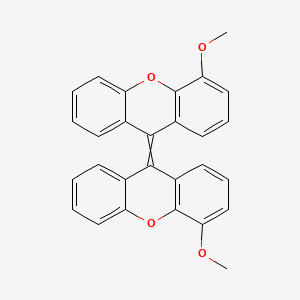
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
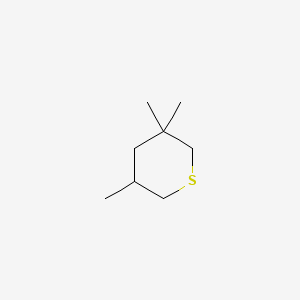
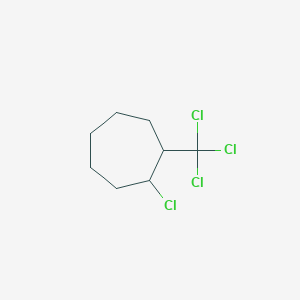
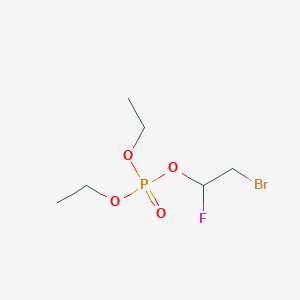
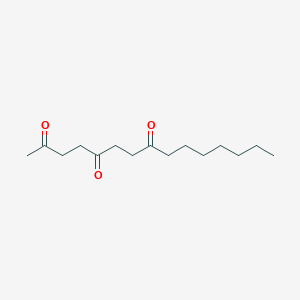


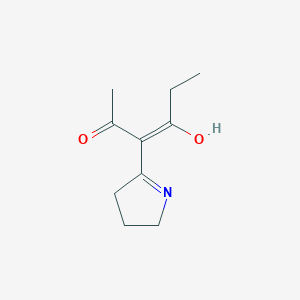

![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)

